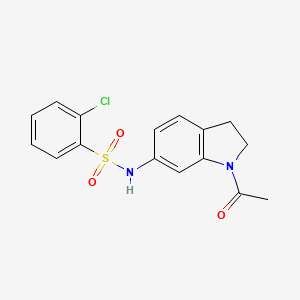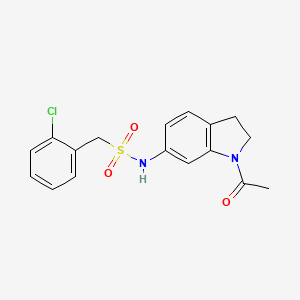
N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide
Descripción general
Descripción
N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide, also known as ML239, is a small molecule compound that has been synthesized for the purpose of scientific research. It is a potential drug candidate that has been studied for its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones. HDAC inhibition leads to an increase in histone acetylation, which can alter gene expression and affect cellular processes such as cell cycle progression and apoptosis. N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide has been shown to selectively inhibit HDAC1 and HDAC3, which are overexpressed in cancer cells and have been implicated in neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to protect neurons from oxidative stress and reduce inflammation in animal models of neurodegenerative diseases. N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide has been shown to alter gene expression in cancer cells and affect cellular processes such as angiogenesis and metastasis. In addition, N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide has been shown to have low toxicity in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide has several advantages for use in lab experiments. It is a small molecule compound that can be easily synthesized and modified for structure-activity relationship studies. It has been shown to selectively inhibit HDAC1 and HDAC3, which can be useful for studying the role of specific HDAC isoforms in cellular processes. N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide has also been shown to have low toxicity in vitro and in vivo, which makes it a potential drug candidate. However, N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide has limitations such as its low solubility and poor pharmacokinetic properties, which can affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide research. One direction is to optimize the synthesis method to improve the yield and purity of N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide. Another direction is to modify the structure of N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide to improve its solubility and pharmacokinetic properties. N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide can also be used as a tool compound for chemical biology research to study the role of HDACs in cellular processes. In addition, N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide can be studied for its potential therapeutic applications in other diseases such as inflammatory diseases and viral infections.
Aplicaciones Científicas De Investigación
N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide has also been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's diseases. In addition, N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide has been studied for its potential as a tool compound for chemical biology research.
Propiedades
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-3-chloro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-11(21)20-8-7-12-3-4-13(9-16(12)20)19-25(22,23)14-5-6-17(24-2)15(18)10-14/h3-6,9-10,19H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXFTLSUCIOAMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetylindolin-6-yl)-3-chloro-4-methoxybenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B3398765.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B3398766.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B3398768.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B3398772.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B3398780.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}-N-(3-methoxybenzyl)acetamide](/img/structure/B3398792.png)
![2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B3398799.png)
![N-(4-acetylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3398820.png)



![N-cyclohexyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B3398864.png)
![ethyl 4-((7-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate](/img/structure/B3398869.png)
![methyl 3-((8-chloro-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoate](/img/structure/B3398873.png)